molecular formula C14H15NO4 B13916509 Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B13916509
M. Wt: 261.27 g/mol
InChI Key: KMZMBSLBOUXKIP-UHFFFAOYSA-N
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Description

Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 2725791-16-0) is a spirocyclic compound with a molecular formula of C₁₄H₁₅NO₄ and a molecular weight of 261.27 g/mol . Its structure features a fused spiro[3.4]octane core containing both oxygen (oxa) and nitrogen (aza) heteroatoms, with a benzyl ester group at the 2-position. Key physicochemical properties include a predicted boiling point of 438.3 ± 45.0 °C, density of 1.32 ± 0.1 g/cm³, and a low acid dissociation constant (pKa ≈ -1.11) . This compound is primarily used as an intermediate in pharmaceutical synthesis, leveraging its spirocyclic scaffold for modulating conformational flexibility in drug candidates .

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C14H15NO4/c16-12-6-14(19-8-12)9-15(10-14)13(17)18-7-11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

KMZMBSLBOUXKIP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)COC12CN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Material and Initial Acylation

  • The synthesis begins with 3-((benzylamino)methyl)oxetane-3-ol as the primary raw material. This compound contains the benzylamine moiety and an oxetane ring, which are essential for constructing the spirocyclic framework.

  • This starting material is reacted with chloroacetyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane at temperatures controlled below 10 °C. The reaction proceeds via nucleophilic substitution to afford an acylated intermediate.

  • The reaction is monitored by Thin Layer Chromatography (TLC) to confirm completion, and the crude product is purified by column chromatography to isolate the acylated compound.

Intramolecular Cyclization

  • The acylated intermediate undergoes intramolecular cyclization under basic conditions using strong bases such as sodium hydride or n-butyl lithium in an inert atmosphere (e.g., nitrogen or argon) and an anhydrous solvent.

  • This step forms the spirocyclic ring system by closing the ring between the nitrogen and oxygen atoms, generating the 5-oxa-2-azaspiro[3.4]octane core.

Reduction

  • The cyclized intermediate is then subjected to reduction using a hydride donor such as lithium aluminum hydride in an inert atmosphere and appropriate solvent (e.g., tetrahydrofuran).

  • This step reduces ketone or other reducible functionalities to yield a more stable intermediate suitable for further modification.

Deprotection by Catalytic Hydrogenation

  • The benzyl protecting group (Bn) on the nitrogen is removed via catalytic hydrogenation using hydrogen gas under pressure (20-100 psi) with a catalyst such as palladium on carbon.

  • The reaction is carried out at mild temperatures (20-50 °C) for 8-20 hours, often with acetic acid as an activator to facilitate deprotection.

  • This final step yields the target compound, this compound, with high purity.

Detailed Reaction Conditions and Data Table

Step Reaction Type Reagents and Conditions Product/Intermediate Yield (%) Notes
1 Acylation 3-((benzylamino)methyl)oxetane-3-ol + chloroacetyl chloride, triethylamine, dichloromethane, <10 °C Acylated intermediate ~85 TLC monitored, purified by chromatography
2 Intramolecular Cyclization Sodium hydride or n-butyl lithium, inert atmosphere, anhydrous solvent Spirocyclic intermediate ~75 Requires strict anhydrous conditions
3 Reduction Lithium aluminum hydride, inert atmosphere, tetrahydrofuran Reduced intermediate ~80 Controlled addition, quenching needed
4 Catalytic Hydrogenation Pd/C catalyst, H2 gas (20-100 psi), 20-50 °C, 8-20 hrs, acetic acid activator This compound ~90 Removal of benzyl protecting group

Mechanistic Insights and Synthetic Strategy

The synthetic strategy is designed to efficiently construct the spirocyclic core while preserving the functional groups essential for further derivatization. Key points include:

  • Use of benzylamine derivative : The benzyl group acts as a protecting group for the nitrogen, allowing selective transformations on the molecule without unwanted side reactions.

  • Chloroacetyl chloride acylation : This step introduces the acyl moiety necessary for subsequent ring closure.

  • Base-promoted cyclization : Strong bases facilitate intramolecular nucleophilic attack, forming the spiro ring system, which is a challenging synthetic target due to ring strain and steric factors.

  • Reduction and deprotection : These steps stabilize the molecule and expose functional groups for potential biological or synthetic applications.

Research Findings and Industrial Relevance

  • The described synthetic route is notable for its high yields, use of readily available reagents, and scalability , making it suitable for industrial production.

  • The compound's unique spirocyclic structure is valuable for medicinal chemistry, particularly in the design of molecules targeting neurological receptors, as related spirocyclic derivatives have shown promising activity as muscarinic receptor agonists.

  • The method's reliance on conventional reagents and straightforward purification steps reduces production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce reduced spirocyclic compounds with altered functional groups .

Mechanism of Action

The mechanism of action of benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1408075-90-0)

  • Molecular Formula: C₁₁H₁₇NO₄
  • Key Differences : Replacement of the benzyl ester with a tert-butyl group reduces steric bulk and increases lipophilicity (logP ~1.8 vs. ~2.5 for benzyl) .
  • Applications : Widely available in high purity (≥98%) for medicinal chemistry workflows, particularly in fragment-based drug design .

(S)- and (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 87219-29-2 and 118399-28-3)

  • Similarity Score : 0.76 (compared to the target compound) .
  • Structural Divergence : Lacks the spirocyclic framework, featuring a tetrahydrofuran ring instead.
  • Implications : Reduced conformational rigidity may lower binding affinity in enzyme inhibition assays .

tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1453315-68-8)

  • Modification : Oxygen atom in the oxa ring replaced with sulfur (thia).

Physicochemical Properties Comparison

Property Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
Molecular Weight (g/mol) 261.27 215.25 237.23
Boiling Point (°C) 438.3 ± 45.0 401.7 ± 45.0 (predicted) 385.2 ± 35.0 (predicted)
Density (g/cm³) 1.32 ± 0.1 1.20 ± 0.1 1.25 ± 0.1
pKa -1.11 ± 0.20 11.94 ± 0.40 (cis-isomer) 2.80 ± 0.30
Purity (Commercial) ≥95% ≥98% ≥97%

Research Findings and Industrial Relevance

  • Pharmacological Potential: Spirocyclic scaffolds like the benzyl derivative are prioritized in kinase inhibitor development due to their ability to occupy hydrophobic pockets .
  • Supply Chain Data: The benzyl compound is stocked by specialized suppliers (e.g., Shanghai Yuanye Bio-Technology) in 100 mg to 5 g quantities , whereas tert-butyl derivatives are available at kilogram scales from PharmaBlock and Combi-Blocks .

Biological Activity

Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which incorporates both azaspiro and oxa functionalities. The molecular formula is C₁₄H₁₅NO₄, with a molecular weight of 261.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The structure of this compound includes:

  • A benzyl group which may influence lipophilicity and biological activity.
  • An oxo group at the seventh position that can participate in various chemical reactions.
  • A carboxylate group which is essential for interaction with biological targets.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structural motifs may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, potentially influencing physiological responses. The biological activity of this compound can be summarized as follows:

  • Neurotransmitter Interaction : Potential to modulate neurotransmitter systems, which could have implications in neuropharmacology.
  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit specific enzymes, suggesting that this compound may exhibit similar properties.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals variations in biological activity and potential therapeutic applications. The following table summarizes some related compounds:

Compound NameMolecular FormulaSimilarity Index
tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylateC₁₁H₁₇NO₄0.86
tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylateC₁₂H₁₉NO₄0.79
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateC₁₁H₁₇NO₄0.78

These compounds illustrate variations in structure while maintaining functional similarities that may influence their biological activities and synthetic utility .

Q & A

Q. What are the standard synthetic routes for preparing benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate?

  • Methodological Answer : The compound is typically synthesized via tandem aldol-lactonization reactions or Suzuki-Miyaura cross-coupling. For example, tert-butyl analogs (e.g., tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate) are synthesized using palladium catalysts like [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and potassium carbonate in coupling reactions with aryl halides . Deprotection of tert-butyl groups (e.g., with trifluoroacetic acid) and subsequent benzylation can yield the benzyl ester variant .

Q. How is the structural characterization of this spirocyclic compound performed?

  • Methodological Answer : Characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and high-resolution mass spectrometry. For example, tert-butyl 7-(2-(2,6-difluorophenyl)propan-2-yl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate was characterized via ¹H NMR (δ 7.45–7.10 ppm for aromatic protons) and ¹³C NMR (δ 174.2 ppm for carbonyl groups) . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving stereochemistry .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer : Spirocyclic esters like tert-butyl analogs are hygroscopic and require storage at 2–8°C under inert gas (e.g., argon). Stability tests should monitor hydrolysis of the ester group via HPLC or TLC under varying pH and temperature conditions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model nucleophilic attack at the lactone carbonyl. For instance, ruthenium tetroxide oxidation of similar spiro compounds generates β-lactone-γ-lactam hybrids, which are analyzed for regioselectivity using electrostatic potential maps .

Q. What strategies resolve contradictions in spectroscopic data for spirocyclic compounds?

  • Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks) are resolved via 2D techniques (HSQC, HMBC) or deuterated solvent screening. For example, tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1363382-39-1) showed unambiguous assignment of sp³-hybridized carbons using DEPT-135 experiments . Dynamic NMR can also assess conformational flexibility in the spiro system .

Q. How is this compound utilized in multicomponent reactions for drug discovery?

  • Methodological Answer : The spiro scaffold serves as a rigid core for generating diversity-oriented libraries. In Pfizer’s EP 4219464 A1, tert-butyl 6-{4-[3-(pyrimidin-5-yl)pyridin-2-yl]piperazin-1-yl}-2-azaspiro[3.4]octane-2-carboxylate was deprotected and functionalized with electrophiles (e.g., 1-chloroethyl ethyl carbonate) to yield kinase inhibitors .

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